molecular formula C16H17NO4S2 B2956321 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid CAS No. 793727-32-9

4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2956321
CAS No.: 793727-32-9
M. Wt: 351.44
InChI Key: USLPKEZSWWUSPC-UHFFFAOYSA-N
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Description

“4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 327971-19-7 . It has a molecular weight of 275.35 and its IUPAC name is 1-(2-thienylsulfonyl)-4-piperidinecarboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H13NO4S2 . The InChI code for this compound is 1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.35 and a linear formula of C10H13NO4S2 .

Scientific Research Applications

Anticancer Agent Synthesis

The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid, has shown promising results as anticancer agents. These compounds were synthesized through a series of chemical reactions starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to a variety of derivatives. The anticancer potential of these compounds was evaluated, showing some derivatives with strong anticancer activity, suggesting the importance of further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Hydrogen Bonding in Proton-Transfer Compounds

Research into the hydrogen bonding and structural analysis of proton-transfer compounds, involving derivatives of piperidine and sulfonic acids, has contributed to a deeper understanding of the molecular interactions and crystal structures of these compounds. The study explored the crystal structures and hydrogen-bonding patterns of compounds formed with aliphatic nitrogen Lewis bases and sulfosalicylic acid, providing insights into the structural features that govern their formation and stability (Smith, Wermuth, & Sagatys, 2011).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors

A series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides were synthesized and evaluated for their inhibitory activities against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). These studies demonstrated the potential of sulfonamide derivatives in selective inhibition, highlighting the significance of the sulfonamide functional group in the development of selective TACE inhibitors over MMPs (Venkatesan et al., 2004).

Electronic Structure and Novel Synthesis

The study of the electronic structure and synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, including those with thiophene groups, revealed insights into their molecular interactions and synthesis pathways. These investigations contribute to the understanding of the chemical properties and potential applications of these compounds in various fields of chemistry and pharmacology (Vrabel et al., 2014).

Safety and Hazards

The safety data sheet for “4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-phenyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c18-15(19)16(13-5-2-1-3-6-13)8-10-17(11-9-16)23(20,21)14-7-4-12-22-14/h1-7,12H,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPKEZSWWUSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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